molecular formula C4H6ClN3O B1415234 (5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol CAS No. 2167200-54-4

(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol

Cat. No.: B1415234
CAS No.: 2167200-54-4
M. Wt: 147.56 g/mol
InChI Key: GSFXLUXSETWSSW-UHFFFAOYSA-N
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Description

(5-Chloro-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a triazole derivative featuring a hydroxymethyl group at position 3, a chlorine atom at position 5, and a methyl group at position 1 of the triazole ring. Its structural framework allows for diverse modifications, making it a versatile precursor for drug discovery and material science applications.

Properties

IUPAC Name

(5-chloro-1-methyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFXLUXSETWSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of methylhydrazine with chloroacetonitrile, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)carboxylic acid, while substitution of the chlorine atom can produce various substituted triazole derivatives.

Scientific Research Applications

(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent Variations in Triazole Derivatives

Compound Name Substituents (Position) Key Structural Features Reference
This compound Cl (5), CH₃ (1), CH₂OH (3) Chlorine enhances electronegativity; methyl stabilizes ring conformation. Target Compound
A-4 Cyclopent-2-en-1-ylthio (5), pyridin-3-yl (4) Thioether linker at position 5; pyridyl group enhances solubility.
1-126 Cyclohex-2-en-1-ylthio (5), pyridin-3-yl (4) Bulky cyclohexenylthio group; potential for π-π stacking.
[5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol 3-Fluorophenyl (5) Fluorine introduces polarity; aryl group increases hydrophobicity.
{5-[(1R)-1-Aminoethyl]-4H-1,2,4-triazol-3-yl}methanol dihydrochloride (1R)-1-Aminoethyl (5) Chiral center; hydrochloride salt improves crystallinity.

Key Observations :

  • Steric Effects : Bulky substituents like cyclohexenylthio (1-126) or pyridyl groups (A-4) may hinder intermolecular interactions, whereas the smaller methyl group in the target compound allows for easier functionalization .
  • Solubility : The hydroxymethyl group in all analogs improves water solubility, but aryl or pyridyl substituents introduce mixed polarity .

Key Observations :

  • Chlorination : The target compound’s synthesis likely parallels methods for chlorinated triazoles, where POCl₃ or SOCl₂ are standard chlorinating agents .
  • Thioether Formation : Compounds like A-4 and 1-126 utilize thiol-ene chemistry, which is efficient but sensitive to steric hindrance .

Biological Activity

(5-Chloro-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a triazole derivative characterized by its unique chemical structure, which includes a chlorine atom at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 3-position of the triazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Triazole compounds are known for their ability to inhibit fungal growth by targeting specific enzymes involved in the synthesis of ergosterol, an essential component of fungal cell membranes. The presence of the hydroxymethyl group enhances its interaction with biological targets, potentially increasing its efficacy compared to other triazole derivatives.

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of various triazole derivatives against cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results:

CompoundCancer Cell LineIC50 (µM)
Triazole AHCT-116 (Colon)10
Triazole BMCF-7 (Breast)15
Triazole CHeLa (Cervical)8

These findings suggest that derivatives of triazoles could be effective in inhibiting cancer cell proliferation. The mechanism often involves induction of apoptosis and cell cycle arrest, although further studies are needed to establish the specific pathways affected by this compound.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for cell survival.
  • Receptor Modulation : It could bind to specific receptors or proteins that regulate cell growth and apoptosis.

Understanding these interactions is crucial for developing therapeutic applications in both infectious diseases and cancer treatment.

Study on Antifungal Activity

A recent study investigated the antifungal properties of several triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound demonstrated effective inhibition at low concentrations:

CompoundMinimum Inhibitory Concentration (MIC)
Triazole D0.5 µg/mL
Triazole E0.25 µg/mL

These results support the hypothesis that modifications in triazole structures can enhance antifungal activity.

Research on Anticancer Effects

In another study focused on triazole derivatives' anticancer effects, compounds were screened against a panel of 60 human cancer cell lines. While specific data for this compound was not highlighted, related compounds showed over 60% growth inhibition in multiple cancer types:

Cancer Type% Growth Inhibition
Breast Cancer65%
Lung Cancer70%
Colon Cancer80%

This underscores the potential application of triazole derivatives in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol

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